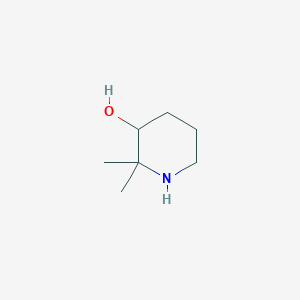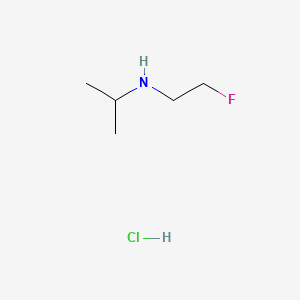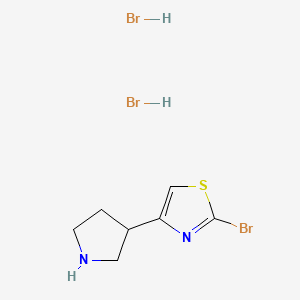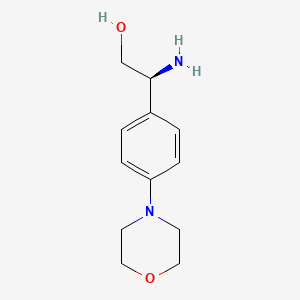
(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is a chiral compound with significant applications in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an amino alcohol moiety. The presence of the chiral center makes it an important molecule in asymmetric synthesis and chiral drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol typically involves the reaction of 4-morpholinophenylacetonitrile with a suitable reducing agent. One common method is the reduction of the nitrile group to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of chiral catalysts in the hydrogenation step ensures the enantioselectivity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products are various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly chiral drugs.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Morpholinophenyl)ethan-1-ol: This compound is the enantiomer of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol and has similar chemical properties but different biological activities.
2-Amino-2-(4-morpholinophenyl)ethanol: This compound lacks the chiral center and is used in different applications compared to its chiral counterpart.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral drug development. Its ability to form specific interactions with molecular targets also enhances its utility in various scientific fields.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-12(9-15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2/t12-/m1/s1 |
Clé InChI |
ZDJZSCRBTZEURO-GFCCVEGCSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)[C@@H](CO)N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


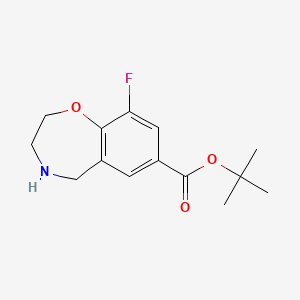
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
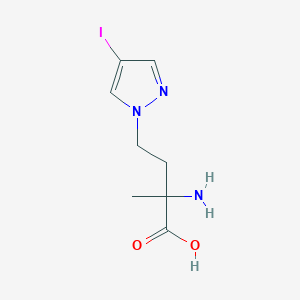
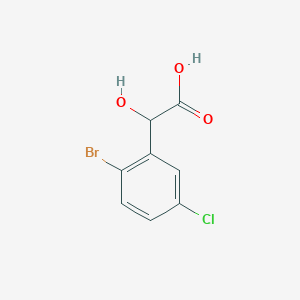
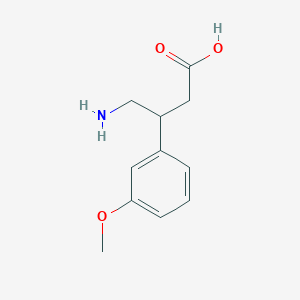
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)

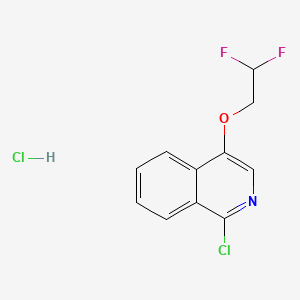
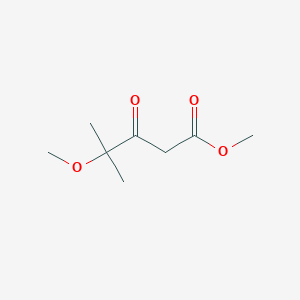
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
